

A Technical Guide to gp91ds-tat: A Cell-Permeable NOX2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sgp91 ds-tat*

Cat. No.: *B12396240*

[Get Quote](#)

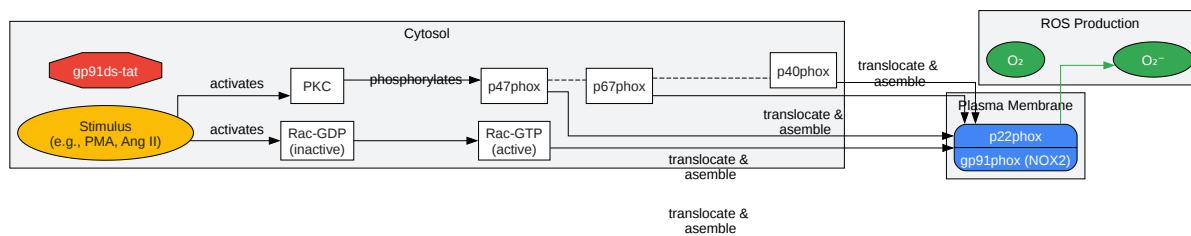
Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidase 2 (NOX2), historically identified in phagocytic cells, is a critical enzyme responsible for the production of reactive oxygen species (ROS), specifically the superoxide anion (O_2^-).^{[1][2]} The NOX2 complex is a multi-subunit enzyme whose activation is implicated in a host of physiological processes, including host defense, as well as pathophysiological conditions such as cardiovascular diseases, neuroinflammation, and epilepsy.^{[3][4][5]} Given its role in oxidative stress-related pathologies, the targeted inhibition of NOX2 is a significant area of interest for therapeutic development and biomedical research.

This guide provides a detailed overview of gp91ds-tat, a rationally designed, cell-permeable peptide inhibitor of NOX2.^{[3][6]} We will cover its mechanism of action, quantitative efficacy, experimental protocols for its use, and key signaling pathways involved.

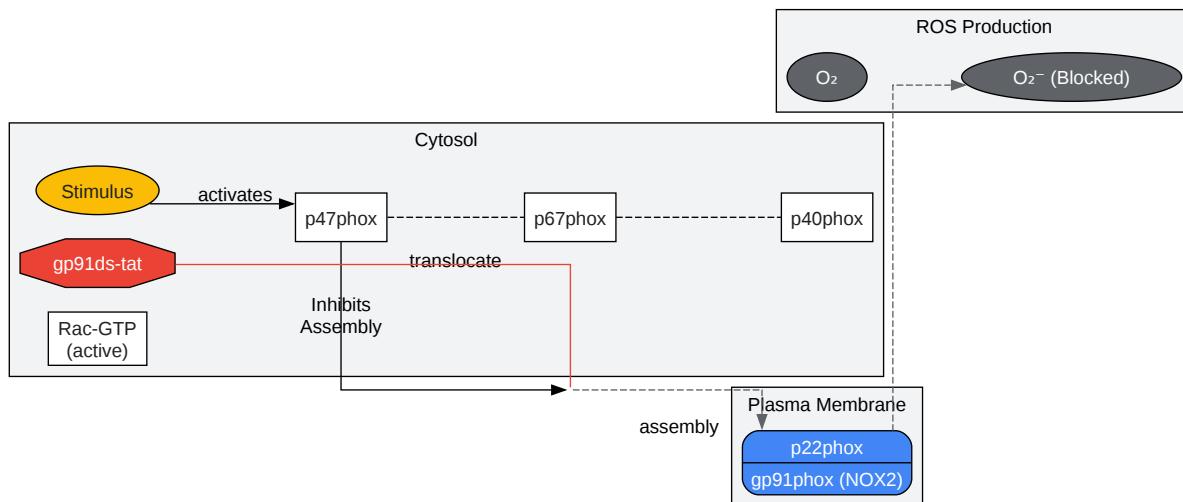
Mechanism of Action

The gp91ds-tat peptide is a chimeric molecule engineered for specific, competitive inhibition of NOX2 assembly.^[7] It consists of two key functional domains:


- The Tat Domain: A nine-amino-acid sequence (YGRKKRRQRRR) derived from the HIV-1 Tat protein.^[8] This protein transduction domain facilitates the efficient translocation of the peptide across the plasma membrane, rendering it effective in intact cells and *in vivo*.^{[8][9]}

- The gp91ds (docking sequence) Domain: A nine-amino-acid sequence (CSTRIRRQL) that mimics a specific region of the gp91phox subunit (the catalytic core of NOX2).[3][10]

NOX2 activation requires the assembly of cytosolic regulatory subunits (p47phox, p67phox, p40phox) and the small GTPase Rac with the membrane-bound flavocytochrome b558, which is composed of gp91phox and p22phox.[1][2] A crucial step in this assembly is the binding of the phosphorylated p47phox subunit to gp91phox.[3] The gp91ds-tat peptide works by competitively inhibiting this critical protein-protein interaction.[3][7][10] By mimicking the p47phox docking site on gp91phox, the peptide prevents the translocation and assembly of the cytosolic components, thereby blocking the activation of the enzyme and subsequent superoxide production.[6][10]


Visualizing the Mechanism

The following diagrams illustrate the NOX2 activation pathway and its inhibition by gp91ds-tat.

[Click to download full resolution via product page](#)

Caption: Canonical NOX2 activation pathway.

[Click to download full resolution via product page](#)

Caption: Inhibition of NOX2 assembly by gp91ds-tat.

Quantitative Efficacy Data

The efficacy of gp91ds-tat has been quantified across numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of gp91ds-tat

Model System	Stimulus	gp91ds-tat Concentration	Observed Effect	Reference(s)
Mouse Aortic Rings	Angiotensin II (10 pmol/L)	50 μ mol/L	Completely blocked 2.5-fold increase in O_2^- production.	[3]
Human Neutrophils	PMA	100 μ mol/L	Reduced O_2^- production by 35%.	[3]
Rat Polymorphonuclear Leukocytes	PMA	10 - 80 μ mol/L	Dose-dependently inhibited O_2^- production by up to 37%.	[11]
Human Retinal Endothelial Cells	High Glucose	5 μ mol/L	Ameliorated increases in total ROS, LPOs, and iron levels.	[4]
Rat Mesenteric Artery Smooth Muscle Cells	Chemerin	1 - 3 μ mol/L	Significantly inhibited chemerin-induced ROS production.	[4]
Mouse Podocytes	Homocysteine	5 μ mol/L	Blocked homocysteine-induced superoxide production.	[4]

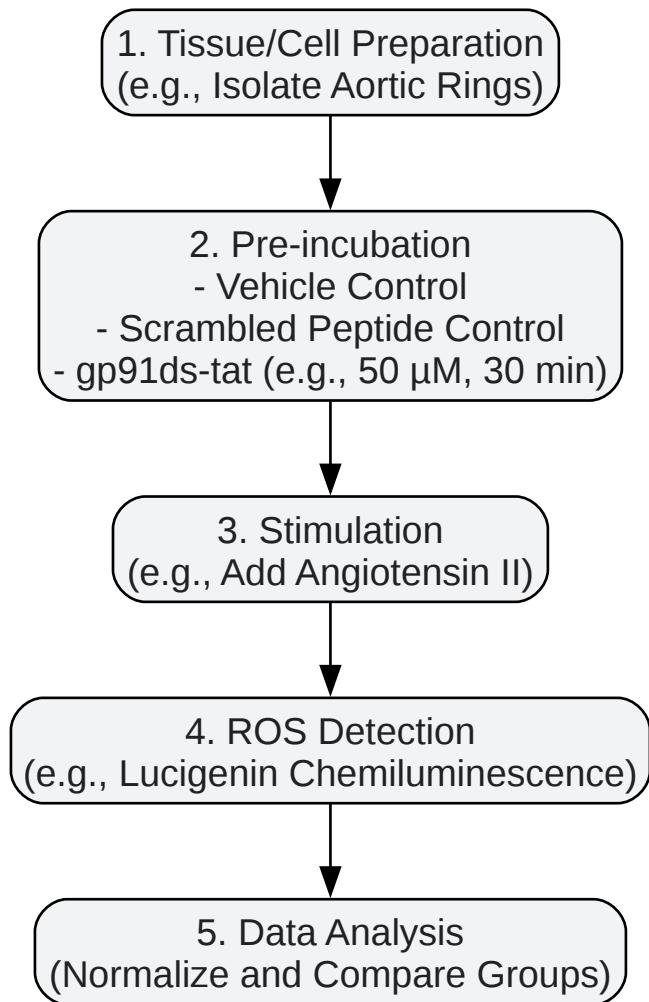
Ventricular Myocytes	EGF (3.3 nM)	500 nmol/L	Inhibited 133% of the EGF-induced Cl ⁻ current (suggesting reversal of basal activity). [12]
Human Brain Microvascular Endothelial Cells	Oxygen-Glucose Deprivation	50 μmol/L	Protected blood-brain barrier integrity and function. [13]

Table 2: In Vivo Efficacy of gp91ds-tat

Animal Model	Administration Route & Dose	Treatment Schedule	Observed Effect	Reference(s)
C57BL/6 Mice (Ang II-induced hypertension)	Intraperitoneal (osmotic minipump), 10 mg·kg ⁻¹ ·d ⁻¹	7 days	Attenuated systolic blood pressure elevation by 44%; abolished aortic O ₂ ⁻ formation.	[3][7]
APP/PS1 Transgenic Mice (Alzheimer's Model)	Intraperitoneal, 10 mg/kg	Every other day for 1-2 weeks	Reduced ROS accumulation and NOX2 mRNA expression in the neocortex.	[4]
Rat (Kainic Acid-induced Epilepsy)	Intracerebroventricular, 400 ng/kg	1 hour post-status epilepticus	Significantly reduced NOX2 expression and overall NOX activity in cortex & hippocampus.	[5]
Rat (Middle Cerebral Artery Occlusion)	Intraventricular infusion, 100 ng/kg	Not specified	Attenuated cerebral I/R injury, reduced ROS, inhibited neuronal apoptosis.	[9]
Tg2576 Mice (Alzheimer's Model)	Neocortical Superfusion, 1 μM	30-40 minutes	Reversed the attenuation in cerebrovascular responses.	[14]

Experimental Protocols

Detailed and consistent protocols are crucial for reproducible results. Below are generalized methodologies based on published literature.


In Vitro Protocol: Inhibition of Superoxide in Isolated Tissues

This protocol is adapted from studies measuring ROS in isolated aortic rings.[\[3\]](#)

- Tissue Preparation:
 - Euthanize the animal according to approved institutional protocols.
 - Carefully excise the aorta and place it in ice-cold Krebs-HEPES buffer.
 - Clean the aorta of fat and connective tissue and cut it into 2-3 mm rings.
- Inhibitor Pre-incubation:
 - Place aortic rings in individual tubes containing pre-warmed (37°C) Krebs-HEPES buffer.
 - Add gp91ds-tat to the desired final concentration (e.g., 50 μ mol/L). A vehicle control (buffer only) and a scrambled peptide control (sgp91ds-tat) should be run in parallel.[\[3\]](#)[\[14\]](#)
 - Pre-incubate for 30-60 minutes at 37°C.
- Stimulation:
 - Add the stimulus (e.g., Angiotensin II, 10 pmol/L) to the tubes.
 - Incubate for the desired duration (e.g., 3 hours).
- ROS Detection (Lucigenin Chemiluminescence):
 - Prepare a physiological buffer containing a chemiluminescence probe, such as lucigenin (e.g., 5 to 25 μ mol/L).
 - Transfer the aortic rings to the detection buffer.

- Measure the light emission over time using a luminometer. The signal is proportional to the rate of superoxide production.
- Data Analysis:
 - Normalize the chemiluminescence signal to the dry weight of the tissue.
 - Compare the signal from gp91ds-tat-treated tissues to vehicle- and scrambled peptide-treated controls.

Visualizing the Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for in vitro experiments.

In vivo Administration Methodologies

The route and dosage for in vivo administration depend heavily on the animal model and research question.

- Systemic Administration (Chronic): For long-term studies, such as in hypertension models, osmotic minipumps are effective.^[3] A common dose is $10 \text{ mg}\cdot\text{kg}^{-1}\cdot\text{d}^{-1}$ delivered intraperitoneally.^[3]
- Systemic Administration (Intermittent): For studies lasting several weeks, intraperitoneal (i.p.) injections every other day at a dose of 10 mg/kg have been used successfully in mouse models of Alzheimer's disease.^[4]
- Central Nervous System (CNS) Administration: To bypass the blood-brain barrier and directly target the CNS, intracerebroventricular (ICV) administration is used. Doses can be much lower, ranging from 100 to 400 ng/kg in rat models.^{[5][9]}

Summary and Applications

gp91ds-tat is a potent and specific research tool for investigating the role of NOX2-derived ROS. Its cell-permeable nature allows for its use in a wide range of in vitro and in vivo applications.

Key Advantages:

- Specificity: Targets the specific interaction between p47phox and gp91phox, preventing NOX2 assembly.^{[6][7]}
- Cell Permeability: The Tat domain facilitates entry into cells, making it suitable for studies on intact tissues and whole organisms.^{[8][9]}
- Proven Efficacy: Has been validated across numerous models of disease.

Primary Research Applications:

- Cardiovascular Disease: Studying hypertension, ischemia-reperfusion injury, and endothelial dysfunction.^{[3][4][11]}

- Neurobiology: Investigating neurodegenerative diseases like Alzheimer's, stroke, epilepsy, and spinal cord injury.[4][5][14]
- Inflammation and Immunology: Elucidating the role of phagocytic ROS production in inflammatory responses.[15]
- Metabolic Disease: Examining the impact of oxidative stress in conditions like diabetic retinopathy.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific inhibition of NADPH oxidase 2 modifies chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel competitive inhibitor of NAD(P)H oxidase assembly attenuates vascular O₂(-) and systolic blood pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gp91 ds-tat, NADPH oxidase inhibitor - 1 mg [anaspec.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]

- 14. [pnas.org](https://www.pnas.org) [pnas.org]
- 15. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to gp91ds-tat: A Cell-Permeable NOX2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12396240#gp91ds-tat-as-a-nox2-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com